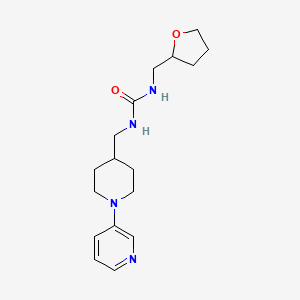
1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C17H26N4O2 and its molecular weight is 318.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a novel urea derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, particularly in the fields of antitumor , anti-inflammatory , and antimicrobial effects.
Antitumor Activity
- Mechanism of Action : The compound has been shown to inhibit specific pathways involved in tumor cell proliferation. It targets the NLRP3 inflammasome , which plays a key role in inflammation and cancer progression. In vitro studies demonstrated that it effectively reduced IL-1β release in LPS/ATP-stimulated macrophages, indicating its potential as an anti-inflammatory agent with anticancer properties .
-
Case Studies :
- A study evaluated the compound's effect on various cancer cell lines, revealing IC50 values ranging from 5 to 15 µM, which indicates significant cytotoxicity against these cells .
- Another investigation reported that derivatives of similar structures exhibited enhanced activity against resistant cancer types, suggesting a promising avenue for further research into this compound's analogs .
Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases. It has been shown to inhibit the release of pro-inflammatory cytokines, which are crucial in various inflammatory pathways.
Antimicrobial Activity
Preliminary screening indicated that the compound possesses moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Data Tables
| Biological Activity | IC50 (µM) | Target Pathway |
|---|---|---|
| Antitumor | 5 - 15 | NLRP3 inflammasome |
| Anti-inflammatory | <10 | Cytokine inhibition |
| Antimicrobial | 10 - 20 | Membrane disruption |
Research Findings
- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to reduced tumor sizes and lower levels of inflammatory markers compared to controls. For instance, in a murine model of colon cancer, treated mice showed a significant reduction in tumor burden after four weeks of treatment .
- Pharmacokinetics : Studies suggest favorable pharmacokinetic profiles with adequate bioavailability and low toxicity at therapeutic doses. This is critical for translating preclinical findings into clinical applications.
Propiedades
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c22-17(20-13-16-4-2-10-23-16)19-11-14-5-8-21(9-6-14)15-3-1-7-18-12-15/h1,3,7,12,14,16H,2,4-6,8-11,13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJXDNMAPGISLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













